tert-Butyl (4-methylpyrrolidin-3-yl)carbamate

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Researchers requiring orthogonal protecting group strategies for PROTAC development or kinase inhibitor SAR frequently face supply inconsistency for the Boc-protected 4-methylpyrrolidin-3-amine scaffold. This intermediate solves that with its acid-labile Boc group, enabling selective deprotection compatible with reduction-sensitive functionalities. - Enables sequential deprotection strategies for heterobifunctional degraders. - Directly compatible with amide coupling and reductive amination, reducing cycle time. - Documented entry point for PARP inhibitor chemotypes. Procurement managers benefit from established commercial availability at consistent purity, ensuring reliable supply for lead optimization.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 107610-92-4
Cat. No. B175249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-methylpyrrolidin-3-yl)carbamate
CAS107610-92-4
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1CNCC1NC(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
InChIKeyBKITXDSDJGOXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate: Product Overview


tert-Butyl (4-methylpyrrolidin-3-yl)carbamate (CAS 107610-92-4), also known as 3-(Boc-amino)-4-methylpyrrolidine, is a Boc-protected pyrrolidine derivative with molecular formula C₁₀H₂₀N₂O₂ and molecular weight 200.28 g/mol . The compound comprises a pyrrolidine ring substituted with a methyl group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position . Its primary role is as a protected amine intermediate in organic synthesis and pharmaceutical research, with commercial availability at purities of 95% to 98% .

Orthogonal Protection

Boc group supports acid-labile deprotection, enabling sequential synthesis with other protecting groups.

4-Methylpyrrolidine Scaffold

Substituted pyrrolidine ring appears in kinase inhibitor and PROTAC intermediates; Boc form ready for coupling.

Research Intermediate

Available at 95–98% purity for medicinal chemistry and process development, not for direct biological testing.

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate: Substitution Risks


Generic substitution of tert-butyl (4-methylpyrrolidin-3-yl)carbamate with structurally similar pyrrolidine carbamates is not scientifically justifiable due to critical differences in protecting group chemistry, stereochemical configuration, and downstream synthetic compatibility. The Boc (tert-butoxycarbonyl) protecting group on this compound undergoes acid-labile cleavage under well-defined conditions (e.g., TFA or HCl/dioxane), whereas benzyl carbamate (Cbz) analogs require hydrogenolysis, which may be incompatible with reduction-sensitive functionalities elsewhere in the molecule [1]. Furthermore, the (3R,4S) trans stereoisomer (CAS 107610-73-1) exhibits distinct physical and biological properties from the racemic mixture (CAS 107610-92-4), affecting both synthetic yield and target binding affinity [2]. In pharmaceutical development, substituting this compound with an alternative carbamate—even one with identical molecular formula—without validating the stereochemical and deprotection compatibility introduces unacceptable risk to reaction reproducibility and final product purity [3].

Cbz-protected analogs require different cleavage conditions

Cbz group demands hydrogenolysis, which may be incompatible with reduction-sensitive functionalities; orthogonal deprotection strategy cannot be directly replicated.

Racemic vs. trans (3R,4S) stereoisomer may not interchange

Physical properties and downstream coupling efficiency may differ; chiral configuration can influence target binding in asymmetric syntheses.

Other pyrrolidine carbamates lack documented drug intermediate precedent

This specific substitution pattern is cited in kinase and PARP inhibitor programs; generic scaffolds may not support the same synthetic validation.

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate: Performance Evidence


Boc vs. Cbz Orthogonal Deprotection

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate employs the tert-butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), in contrast to benzyl carbamate (Cbz)-protected analogs (e.g., trans-Benzyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride, CAS 1951441-29-4) that require catalytic hydrogenolysis for deprotection [1]. This orthogonal deprotection profile permits selective Boc removal in the presence of benzyl esters, benzyl ethers, or other hydrogenolysis-sensitive functionalities, a critical advantage in multi-step syntheses of complex pharmaceutical intermediates [2].

Deprotection Selectivity
Class-level
Acid-labile (Boc) vs. hydrogenolysis (Cbz)
Supports orthogonal deprotection strategies; compatible with benzyl-protected groups.
Conditions: TFA or HCl/dioxane for Boc; H₂/Pd-C for Cbz analog.
Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Patent Filing Growth

Recent patent analytics (2024 Q1) reveal a 40% increase in filings incorporating tert-butyl (4-methylpyrrolidin-3-yl)carbamate as a synthetic intermediate compared to the previous year, with the strongest growth observed in PROTAC (Proteolysis-Targeting Chimera) degraders and covalent inhibitor applications [1]. In contrast, general pyrrolidine carbamate scaffolds without the 4-methyl-3-Boc-amino substitution pattern showed a 12% filing increase over the same period, indicating that the specific substitution pattern of this compound is disproportionately represented in emerging therapeutic modalities [1].

Patent Growth 2024 Q1
Head-to-head
+40% filing increase
Expanding demand for this intermediate in PROTAC and covalent inhibitor research.
Baseline: general pyrrolidine carbamate scaffold grew 12%.
PROTAC Degraders Covalent Inhibitors Pharmaceutical Patent Analytics

Pyrrolidine-Carbamate Self-Immolative Spacer

Pyrrolidine-carbamate self-immolative (SI) spacers engineered with a tertiary amine handle demonstrate strongly accelerated cyclization rates, enabling superfast cyclative release of cytotoxic (Camptothecin) and immunostimulatory (Resiquimod) payloads [1]. The (S)-2-(aminomethyl)pyrrolidine SI spacer exhibits significantly faster cyclization compared to conventional p-aminobenzyloxycarbonyl (PABC) spacers, a property attributed to the favorable geometry of the pyrrolidine ring for intramolecular nucleophilic attack [2]. tert-Butyl (4-methylpyrrolidin-3-yl)carbamate serves as a direct synthetic precursor to such pyrrolidine-carbamate scaffolds, with the 4-methyl substitution providing a handle for further functionalization in PROTAC linker design [3].

SI Spacer Kinetics
Class-level
Pyrrolidine-carbamate spacer: superfast cyclization
Reported kinetic advantage for payload release in self-immolative linker design.
Compared to conventional PABC spacer; in vitro assay context.
PROTAC Technology Self-Immolative Spacers Targeted Protein Degradation

4-Methylpyrrolidine Scaffold in Kinase Inhibitors

Compounds containing the 4-methylpyrrolidin-3-yl scaffold have been identified as key intermediates in kinase inhibitor development programs, particularly those targeting CNS disorders and oncology indications . Specifically, the trans-4-methylpyrrolidin-3-yl substructure appears in ligands with high affinity for cGMP-specific 3',5'-cyclic phosphodiesterase 9A (PDE9A) and in inhibitors of p38α MAP kinase, as evidenced by crystal structures deposited in the PDB (e.g., PDB 3kq7) [1]. tert-Butyl (4-methylpyrrolidin-3-yl)carbamate provides this scaffold in a Boc-protected form that is directly compatible with standard solid-phase peptide synthesis and solution-phase medicinal chemistry workflows [2]. In contrast, unprotected or Cbz-protected analogs require additional protection/deprotection steps before incorporation into kinase inhibitor cores, increasing synthetic burden .

Synthetic Compatibility
Cross-study
Boc form saves one step vs. unprotected or Cbz analog
May accelerate kinase inhibitor SAR exploration; compatible with solid-phase synthesis.
Referenced in PDE9A and p38α MAPK inhibitor programs.
Kinase Inhibitors CNS Drug Discovery p38α MAPK

PARP Inhibitor Intermediate

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate has been specifically documented as a key intermediate in the development of PARP (poly-ADP ribose polymerase) inhibitors, a class of targeted cancer therapeutics used in BRCA-mutated breast, ovarian, and prostate cancers [1]. While multiple pyrrolidine carbamates may serve as intermediates for various drug classes, the specific documentation of this compound in PARP inhibitor programs distinguishes it from more generic building blocks whose therapeutic applications remain unspecified . The compound's stereochemical configuration at the 3- and 4-positions aligns with the pharmacophore requirements of several PARP inhibitor chemotypes, as revealed by SAR analyses in the patent literature [1].

PARP Inhibitor Precedent
Supporting evidence
Explicitly documented in PARP inhibitor synthesis
Supports procurement for oncology research programs targeting DNA damage response.
Patent literature analysis; confirm suitability for specific chemotype.
PARP Inhibitors Oncology DNA Damage Response

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate: Applications


PROTAC Linker Synthesis with Orthogonal Boc Protection

In PROTAC development programs, tert-butyl (4-methylpyrrolidin-3-yl)carbamate provides a pyrrolidine-carbamate scaffold with orthogonal Boc protection, enabling sequential deprotection strategies that are essential for constructing heterobifunctional degraders [1]. The acid-labile Boc group can be selectively removed in the presence of other protecting groups (e.g., benzyl esters) that would be compromised under hydrogenolysis conditions required for Cbz-protected analogs [2]. This orthogonality is particularly valuable when constructing PROTACs containing reduction-sensitive warheads or linkers, where catalytic hydrogenation is contraindicated [1].

Kinase Inhibitor Optimization for CNS & Oncology

Medicinal chemistry teams optimizing kinase inhibitors for CNS penetration or oncology applications should consider tert-butyl (4-methylpyrrolidin-3-yl)carbamate as a privileged building block for SAR exploration . The 4-methylpyrrolidin-3-yl scaffold appears in multiple high-affinity ligands targeting PDE9A and p38α MAP kinase, as validated by co-crystal structures in the Protein Data Bank [3]. The Boc-protected form is directly compatible with standard amide coupling and reductive amination conditions without requiring additional in situ protection steps, thereby reducing synthetic cycle time in lead optimization campaigns .

PARP Inhibitor Development

For oncology research groups pursuing novel PARP inhibitors, tert-butyl (4-methylpyrrolidin-3-yl)carbamate offers a documented entry point to the 4-methylpyrrolidin-3-amine pharmacophore found in multiple PARP inhibitor chemotypes [4]. The intermediate can be elaborated through N-alkylation or N-arylation of the pyrrolidine nitrogen following Boc deprotection, enabling rapid generation of focused libraries for SAR studies [5]. The compound's commercial availability at 98% purity (MolCore, AKSci) meets the quality requirements for late-stage medicinal chemistry and early process development .

Self-Immolative Spacer for ADCs

Groups developing self-immolative linkers for ADC or small-molecule prodrug applications should evaluate pyrrolidine-carbamate scaffolds derived from this intermediate, as these spacers exhibit superfast cyclization kinetics compared to conventional PABC-based linkers [6]. The accelerated cyclative release mechanism, attributed to favorable pyrrolidine ring geometry, can enhance payload release efficiency and potentially improve therapeutic index [7]. tert-Butyl (4-methylpyrrolidin-3-yl)carbamate provides a synthetic entry to these advanced SI spacers with the Boc group serving both as a protecting group during synthesis and as a potential prodrug element in the final construct [6].

Application
Selection Property
Validation Focus
PROTAC degrader synthesis
Orthogonal Boc protection for sequential deprotection
Boc removal under reduction-sensitive conditions
Kinase inhibitor lead optimization (CNS/oncology)
4-Methylpyrrolidine scaffold, ready for amide coupling
Synthetic step economy and scaffold precedent in PDE9A/p38α programs
PARP inhibitor research programs
Documented intermediate for 4-methylpyrrolidin-3-amine pharmacophore
Literature-precedented use in PARP inhibitor synthesis
ADC self-immolative spacer design
Pyrrolidine-carbamate scaffold for fast cyclization
Payload release kinetics in linker-payload systems

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